molecular formula C18H17ClF2N4O2S B580903 LY-2886721 hydrochloride CAS No. 1262036-49-6

LY-2886721 hydrochloride

Cat. No.: B580903
CAS No.: 1262036-49-6
M. Wt: 426.9 g/mol
InChI Key: JHHMCINLHBUFHB-GHDSXOKHSA-N
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Description

LY 2886721 hydrochloride is a potent and selective inhibitor of beta-secretase (BACE), an enzyme involved in the production of amyloid-beta peptides. These peptides are implicated in the pathogenesis of Alzheimer’s disease. LY 2886721 hydrochloride has been studied for its potential therapeutic effects in reducing amyloid-beta levels in the brain, thereby offering a promising approach for the treatment of Alzheimer’s disease .

Scientific Research Applications

LY 2886721 hydrochloride has been extensively studied in scientific research, particularly in the context of Alzheimer’s disease. Its applications include:

    Chemistry: Used as a tool compound to study the inhibition of beta-secretase and the resulting effects on amyloid-beta production.

    Biology: Employed in cellular and animal models to investigate the biological pathways involved in amyloid-beta production and clearance.

    Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease, with studies demonstrating its ability to reduce amyloid-beta levels in the brain.

    Industry: Utilized in the development of new therapeutic strategies and drug formulations targeting beta-secretase

Mechanism of Action

LY 2886721 hydrochloride exerts its effects by selectively inhibiting beta-secretase (BACE1), an enzyme responsible for the cleavage of amyloid precursor protein (APP) to produce amyloid-beta peptides. By inhibiting BACE1, LY 2886721 hydrochloride reduces the production of amyloid-beta peptides, thereby decreasing their accumulation in the brain. This mechanism is believed to mitigate the neurotoxic effects of amyloid-beta and slow the progression of Alzheimer’s disease .

Biological Activity

LY-2886721 HCl has been shown to have various biological activities, including the inhibition of cell migration, cell proliferation, and cell survival. Additionally, LY-2886721 HCl has been shown to modulate the activity of enzymes involved in lipid metabolism, such as phospholipase D, phospholipase C, and diacylglycerol kinase.
Biochemical and Physiological Effects
The biochemical and physiological effects of LY-2886721 HCl have been studied in a variety of cell types. In general, the drug has been shown to modulate the activity of enzymes involved in lipid metabolism, as well as to inhibit the migration, proliferation, and survival of cells. Additionally, LY-2886721 HCl has been shown to modulate the activity of intracellular signaling pathways, such as the MAPK and PI3K pathways.

Advantages and Limitations for Lab Experiments

LY-2886721 HCl has several advantages for use in laboratory experiments. First, it is a small molecule, making it easy to synthesize and store. Second, it is highly specific for the enzyme DGKε, making it an ideal tool for studying the effects of DGKε inhibition. Third, it is non-toxic, making it safe to use in laboratory experiments. However, LY-2886721 HCl has some limitations. For example, it is not a potent inhibitor of DGKε, so it may not be suitable for experiments that require a strong inhibition of the enzyme. Additionally, the drug is not widely available, making it difficult to obtain in some cases.

Future Directions

The future directions of LY-2886721 HCl research are numerous and varied. First, further studies are needed to investigate the effects of DGKε inhibition on other biological processes, such as cell differentiation, apoptosis, and autophagy. Second, additional studies should be conducted to explore the effects of LY-2886721 HCl on intracellular signaling pathways other than the MAPK and PI3K pathways. Third, further research is needed to determine the optimal dose and duration of LY-2886721 HCl treatment for various laboratory experiments. Fourth, additional studies should be conducted to determine the potential therapeutic applications of LY-2886721 HCl. Finally, further research is needed to develop more potent and selective inhibitors of DGKε that can be used in laboratory experiments.

Synthesis Methods

LY-2886721 HCl was synthesized by the reaction of 4-chloro-N-(2-methyl-2-propanyl)benzenesulfonamide with 2-chloro-N,N-dimethyl-4-methoxybenzylamine in the presence of triethylamine and dichloromethane. The reaction yielded a white solid that was then purified by column chromatography to obtain a pure product.

Preparation Methods

The synthesis of LY 2886721 hydrochloride involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a pyridinecarboxamide core, followed by the introduction of fluorine atoms and the formation of a thiazinyl ring. The final step involves the conversion of the free base to the hydrochloride salt. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

LY 2886721 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly involving the fluorine atoms and the thiazinyl ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Comparison with Similar Compounds

LY 2886721 hydrochloride is unique in its high selectivity for beta-secretase (BACE1) over other proteases such as cathepsin D, pepsin, and renin. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Similar compounds include:

Properties

IUPAC Name

N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O2S.ClH/c19-11-1-4-15(22-6-11)16(25)23-12-2-3-14(20)13(5-12)18-9-26-7-10(18)8-27-17(21)24-18;/h1-6,10H,7-9H2,(H2,21,24)(H,23,25);1H/t10-,18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHMCINLHBUFHB-GHDSXOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CSC(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155116
Record name LY-2886721 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262036-49-6
Record name LY-2886721 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262036496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-2886721 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-2886721 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW8GJY7V7R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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